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molecular formula C17H24ClN3O B8735402 Pyrilamine hydrochloride CAS No. 6036-95-9

Pyrilamine hydrochloride

Cat. No. B8735402
M. Wt: 321.8 g/mol
InChI Key: JZNHNILSWLPPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05276044

Procedure details

A second solution of antihistamine was prepared by dissolving 1.52 grams of the pyrilamine HCl in 60 ml of purified water. The molecular weight of the pyrilamine hydrochloride is 321.9 which resulted in an aqueous solution of 4.7×10-3 moles of pyrilamine. The pH of the solution was adjusted to 7.4 with Na2HPO4 ·7H2O.
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][N:6]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][N:21]=1)[CH2:7][C:8]1[CH:9]=[CH:10][C:11]([O:14][CH3:15])=[CH:12][CH:13]=1)[CH3:3].Cl>O>[CH3:1][N:2]([CH2:4][CH2:5][N:6]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][N:21]=1)[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
CN(C)CCN(CC=1C=CC(=CC1)OC)C=2C=CC=CN2.Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A second solution of antihistamine was prepared

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCN(CC=1C=CC(=CC1)OC)C=2C=CC=CN2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0047 mol
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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